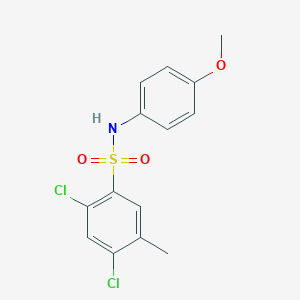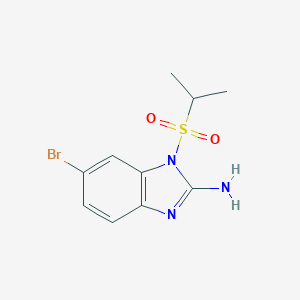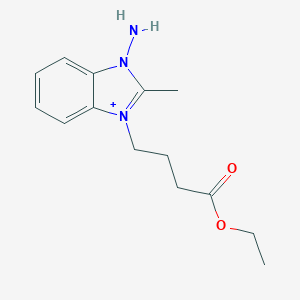
2,4-dichloro-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide, also known as Methylsulfonyl-Dapsone (MSD), is a sulfonamide derivative that has been widely used in scientific research for its unique properties. MSD is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. This compound has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of MSD involves the inhibition of DHPS, which leads to the depletion of folate levels in bacteria and parasites. Folate is an essential cofactor for the synthesis of DNA, RNA, and proteins. The depletion of folate levels leads to the inhibition of DNA synthesis and cell division, ultimately resulting in the death of the bacteria or parasite.
Biochemical and Physiological Effects:
MSD has been shown to have minimal toxicity in mammalian cells. However, it has been shown to have some adverse effects on the liver and kidneys at high doses. MSD has also been shown to inhibit the activity of human DHPS, which may have implications for the use of MSD as an antibacterial agent in humans.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MSD in lab experiments include its potent inhibitory activity against DHPS, its broad-spectrum activity against bacteria and parasites, and its low toxicity in mammalian cells. However, the limitations of using MSD include its limited solubility in water, its potential adverse effects on the liver and kidneys, and its potential inhibition of human DHPS.
Orientations Futures
There are several future directions for the use of MSD in scientific research. One potential direction is the development of new analogs of MSD that have improved solubility and potency. Another potential direction is the use of MSD as a tool for studying the role of folate metabolism in bacteria and parasites. Finally, the use of MSD as an antibacterial agent in humans warrants further investigation, particularly with regard to its potential toxicity and efficacy.
Méthodes De Synthèse
The synthesis of MSD involves the reaction of 4-methoxyaniline with 2,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
MSD has been extensively used in scientific research for its potent inhibitory activity against dihydropteroate synthase (DHPS), an enzyme that is involved in the synthesis of folate in bacteria and parasites. MSD has been shown to be effective against a wide range of bacteria, including Mycobacterium tuberculosis, Staphylococcus aureus, and Streptococcus pneumoniae. In addition, MSD has also been shown to be effective against the protozoan parasite Plasmodium falciparum, which causes malaria.
Propriétés
Formule moléculaire |
C14H13Cl2NO3S |
|---|---|
Poids moléculaire |
346.2 g/mol |
Nom IUPAC |
2,4-dichloro-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-9-7-14(13(16)8-12(9)15)21(18,19)17-10-3-5-11(20-2)6-4-10/h3-8,17H,1-2H3 |
Clé InChI |
TVGRFJMGUAQMBT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)OC |
SMILES canonique |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Allyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280575.png)





![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)butanoic acid](/img/structure/B280585.png)
![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-ylmethyl)benzoic acid](/img/structure/B280588.png)
![1-[2,2-Bis(methylthio)vinyl]pyridinium](/img/structure/B280590.png)


![ethyl 2-amino-3-(2-chlorobenzoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B280594.png)
![4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate](/img/structure/B280595.png)
![tetrahydro-2-furanylmethyl 4-{2-nitrophenyl}-2-methyl-8-oxo-6-thioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate](/img/structure/B280598.png)